molecular formula C16H24N2O3 B2359136 N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide CAS No. 2199317-35-4

N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide

Cat. No.: B2359136
CAS No.: 2199317-35-4
M. Wt: 292.379
InChI Key: ZZVJNVBMAIBHPD-UHFFFAOYSA-N
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Description

N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide is a synthetic organic compound characterized by its unique morpholine ring structure and the presence of dicyclopropyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with an appropriate cyclizing agent.

    Introduction of Dicyclopropyl Groups: The dicyclopropyl groups are introduced via a reaction with cyclopropylcarbinol in the presence of a strong acid catalyst.

    Formation of the Amide Bond: The final step involves the reaction of the morpholine derivative with acryloyl chloride to form the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the prop-2-enamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine and amide derivatives.

Scientific Research Applications

N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyclopropyl groups and the morpholine ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-4-oxopentan-2-yl)prop-2-enamide
  • N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide

Uniqueness

N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide is unique due to its dicyclopropyl groups, which impart distinct steric and electronic properties. These features differentiate it from other morpholine derivatives and contribute to its specific biological activities and applications.

Properties

IUPAC Name

N-[3-(2,2-dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-2-14(19)17-8-7-15(20)18-9-10-21-16(11-18,12-3-4-12)13-5-6-13/h2,12-13H,1,3-11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVJNVBMAIBHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCOC(C1)(C2CC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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